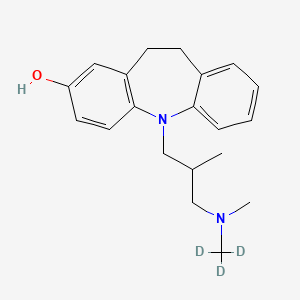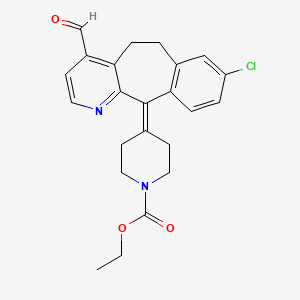
Simvastatin dimer
Overview
Description
Simvastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular events including myocardial infarction and stroke . It is a lipid-lowering drug derived synthetically from a fermentation product of Aspergillus terreus . Simvastatin is used together with a proper diet to treat high cholesterol and triglyceride (fat) levels in the blood . The Simvastatin Dimer is related to Simvastatin Impurity D .
Synthesis Analysis
The synthesis of Simvastatin involves a reversed phase high performance liquid chromatography (RP-HPLC) method with a diode array detector (DAD) at room temperature . This method is used for obtaining impurity profiles of drug products containing simvastatin as an active substance . The partial least squares (PLS) model was built to predict the relative content of lovastatin, the main impurity of simvastatin, and the sum of statin-like impurities .Chemical Reactions Analysis
Simvastatin undergoes various chemical reactions. Simvastatin is highly susceptible to hydrolytic, oxidative, and photolytic degradation and frequently undergoes chemical modifications like lactonization, hydrolysis, esterification, dimerization, and isomerization in different stressor media .Physical and Chemical Properties Analysis
Simvastatin undergoes solid-state disordering and oxidation during milling . The disordering during milling of the crystalline powder was found to progressively decrease the crystallinity . For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder .Mechanism of Action
Target of Action
Simvastatin, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin effectively reduces the synthesis of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Mode of Action
Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol synthesis pathway . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an increase in the uptake of LDL cholesterol from the bloodstream via upregulation of LDL receptors . Additionally, simvastatin has been found to interact with other proteins and pathways. For instance, it has been shown to have vasorelaxant effects, which are mediated through NO/cGMP pathways, angiotensin II type 2 receptor (AT2R) receptors, calcium channels, and potassium channels .
Biochemical Pathways
The primary biochemical pathway affected by simvastatin is the mevalonate pathway , which is responsible for the synthesis of cholesterol and several other key biomolecules . By inhibiting HMG-CoA reductase, simvastatin disrupts this pathway, leading to reduced production of mevalonate and its downstream products, including cholesterol . This results in decreased levels of circulating LDL cholesterol, a major risk factor for cardiovascular disease . Furthermore, simvastatin has been found to influence other pathways, such as the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
Simvastatin is typically administered orally and is well-absorbed in the gastrointestinal tract . It undergoes extensive first-pass metabolism in the liver, resulting in a relatively low systemic bioavailability . Simvastatin is metabolized primarily by cytochrome P450 (CYP) 3A4, and to a lesser extent by CYP2C8 . The metabolites are excreted in the bile and, to a lesser extent, in the urine . The lipophilic nature of simvastatin allows it to easily cross cell membranes, enhancing its uptake into hepatocytes .
Result of Action
The primary result of simvastatin’s action is a significant reduction in circulating levels of LDL cholesterol . This decrease in LDL cholesterol is associated with a reduced risk of cardiovascular events, including heart attack and stroke . In addition to its lipid-lowering effects, simvastatin has been found to have several other beneficial effects. For instance, it has been shown to improve memory function in a mouse model of Alzheimer’s disease, potentially through its effects on the Wnt/β-catenin signaling pathway . Furthermore, simvastatin has been found to have vasorelaxant effects, which could contribute to its cardiovascular benefits .
Action Environment
The efficacy and stability of simvastatin can be influenced by various environmental factors. For instance, certain drugs that inhibit CYP3A4 can increase the plasma concentrations of simvastatin, potentially enhancing its efficacy but also increasing the risk of side effects . Additionally, dietary factors can impact the effectiveness of simvastatin. For example, consumption of grapefruit juice, a known inhibitor of CYP3A4, can increase the bioavailability of simvastatin, potentially leading to an increased risk of adverse effects . Furthermore, the presence of certain medical conditions, such as liver disease, can affect the metabolism and efficacy of simvastatin .
Safety and Hazards
Future Directions
Recent studies have suggested that simvastatin could be a promising therapeutic option for different brain complications and diseases ranging from brain tumors to neurological disorders . The relative determination of resultant degradation products of statins may be an alternative pathway to establish a link between adverse effects and stability of this pharmacotherapeutic class .
Biochemical Analysis
Biochemical Properties
Simvastatin dimer, like its monomer counterpart, interacts with the enzyme HMG-CoA reductase. This enzyme is crucial in the mevalonate pathway, a cellular pathway responsible for the synthesis of several important classes of biomolecules, including cholesterol . By inhibiting this enzyme, this compound reduces the rate of cholesterol synthesis, leading to a decrease in total cholesterol levels .
Cellular Effects
This compound has a profound effect on cellular processes. It influences cell function by reducing the synthesis of cholesterol, a critical component of cell membranes. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that simvastatin can lower LDL-C by 54 mg/dl and increase HDL cholesterol (HDL-C) by 2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the enzyme HMG-CoA reductase, inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . As a result, the production of cholesterol is reduced, leading to lower levels of cholesterol in the body .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. Simvastatin has been shown to have a long-term effect on lowering cholesterol levels
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on simvastatin have shown that it effectively reduces cholesterol levels in a dose-dependent manner . High doses of simvastatin can lead to side effects such as muscle pain and liver damage .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, specifically the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the production of mevalonate, a key intermediate in the synthesis of cholesterol .
Transport and Distribution
Simvastatin is known to be taken up by cells via passive diffusion and is distributed throughout the body, with high concentrations in the liver, the primary site of cholesterol synthesis .
Subcellular Localization
Simvastatin is known to localize to the endoplasmic reticulum, the site of HMG-CoA reductase activity and cholesterol synthesis .
Properties
IUPAC Name |
[(2R,4R)-2-[2-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H76O10/c1-11-49(7,8)47(55)59-41-23-29(3)21-33-15-13-31(5)39(45(33)41)19-17-35(51)25-36(52)26-43(53)58-38-27-37(57-44(54)28-38)18-20-40-32(6)14-16-34-22-30(4)24-42(46(34)40)60-48(56)50(9,10)12-2/h13-16,21-22,29-32,35-42,45-46,51-52H,11-12,17-20,23-28H2,1-10H3/t29-,30-,31-,32-,35+,36+,37+,38+,39-,40-,41-,42-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEULYYYHDURDF-CWZAOXTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)(C)CC)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)C(C)(C)CC)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H76O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197228 | |
| Record name | Simvastatin dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476305-24-5 | |
| Record name | Simvastatin dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476305245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simvastatin dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIMVASTATIN DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OC7Z384H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)



![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
